REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1)=[O:4].CN(P(N(C)C)(N(C)C)=O)C.[CH2:22](I)[CH:23]=[CH2:24]>C1COCC1>[CH3:1][O:2][C:3]([C:5]1([CH2:24][CH:23]=[CH2:22])[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1)=[O:4]
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CCOCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
10.92 g
|
Type
|
reactant
|
Smiles
|
C(C=C)I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
This was stirred at −78° C. for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added via canula
|
Type
|
ADDITION
|
Details
|
Towards 90% of addition, white precipitate
|
Type
|
CUSTOM
|
Details
|
formed suddenly
|
Type
|
STIRRING
|
Details
|
This mixture was stirred at −78° C. for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the dry ice bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to r.t. over 30 min
|
Duration
|
30 min
|
Type
|
DISSOLUTION
|
Details
|
When the precipitate was dissolved
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured into ice-water (100 mL) and ether (50 mL)
|
Type
|
CUSTOM
|
Details
|
The two layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ether (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (K2CO3)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CCOCC1)CC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.75 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |